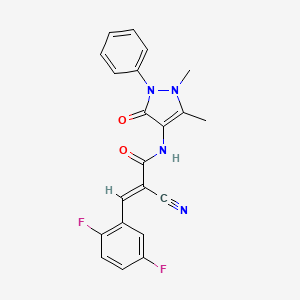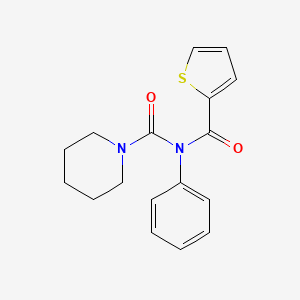![molecular formula C11H13NO4S B2564927 methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate CAS No. 519044-87-2](/img/structure/B2564927.png)
methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cyclooxygenase-2 Inhibition
This compound has been studied for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the process of inflammation and pain. It has been shown that derivatives of this compound can selectively inhibit COX-2, which could lead to the development of new anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors .
Anti-inflammatory Applications
Linked to its COX-2 inhibition properties, Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate derivatives have been evaluated for their anti-inflammatory activity. This includes both in vitro and in vivo assessments, which could pave the way for new treatments for inflammatory diseases .
Ulcerogenic Liability Assessment
The compound’s derivatives have also been assessed for their ulcerogenic liability. This is crucial for the development of safer anti-inflammatory medications, as many current drugs can cause gastrointestinal issues. Studies have shown that some derivatives have a lower ulcer index, indicating a reduced risk of causing ulcers .
Histopathological Evaluation
In addition to the above applications, histopathological evaluations have been performed on these compounds to assess their cariogenic effects. This is important for understanding the potential long-term effects of these compounds on the body’s tissues .
Drug-likeness and ADME Profiles
The compound has been subjected to in silico prediction of its physicochemical properties, absorption, distribution, metabolism, and excretion (ADME), and drug-likeness profiles. This helps in understanding the compound’s behavior in the human body and its potential as a pharmaceutical agent .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate derivatives with COX-2 at the molecular level. This aids in the rational design of new drugs by revealing how the compound binds to the enzyme and blocks its activity .
Synthesis of Benzimidazole Derivatives
The compound’s structure has been utilized in the design and synthesis of a novel series of benzimidazole derivatives. These derivatives have been explored for various pharmacological activities, demonstrating the compound’s versatility as a building block in medicinal chemistry .
Development of Selective COX-2 Inhibitors
Finally, the research into Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate has contributed to the development of new selective COX-2 inhibitors. These inhibitors have the potential to offer targeted treatment options with reduced adverse effects, especially in the context of chronic pain management .
Propriétés
IUPAC Name |
methyl (E)-3-[3-(methanesulfonamido)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-11(13)7-6-9-4-3-5-10(8-9)12-17(2,14)15/h3-8,12H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCLCMXWSFKFAX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

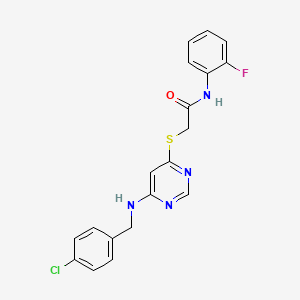
![Ethyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2564846.png)

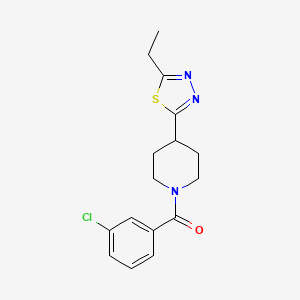
![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2564853.png)
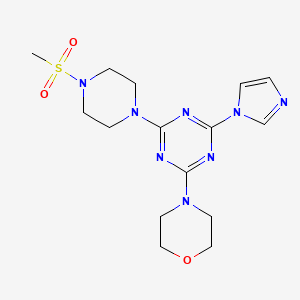
![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2564857.png)

![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)
![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)
![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2564863.png)
